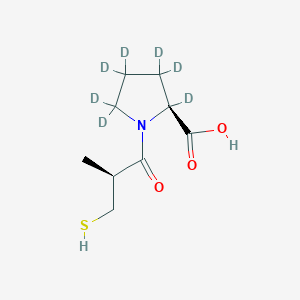
Captopril-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Captopril-D7 is a deuterated form of captopril, an angiotensin-converting enzyme (ACE) inhibitor. Captopril is widely used in the treatment of hypertension and some types of congestive heart failure. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of captopril due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Captopril-D7 involves the incorporation of deuterium atoms into the captopril molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in captopril with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterated Solvents: Utilizing deuterated solvents such as deuterated water (D2O) or deuterated organic solvents.
Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the molecule.
化学反応の分析
Types of Reactions
Captopril-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to regenerate the thiol group.
Substitution: Substitution reactions can occur at the thiol group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Disulfide derivatives of this compound.
Reduction Products: Regenerated thiol form of this compound.
Substitution Products: Alkylated or acylated derivatives of this compound.
科学的研究の応用
Captopril-D7 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of captopril in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of captopril.
Drug Interaction Studies: Understanding how captopril interacts with other drugs and its impact on drug metabolism.
Biological Research: Exploring the biological effects of captopril on different physiological systems.
Industrial Research: Developing new formulations and delivery methods for captopril.
作用機序
Captopril-D7, like captopril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets and pathways involved include:
Renin-Angiotensin-Aldosterone System (RAAS): Inhibition of ACE disrupts the RAAS, leading to reduced blood pressure.
Vasodilation: Decreased angiotensin II levels result in vasodilation and improved blood flow.
類似化合物との比較
Captopril-D7 can be compared with other ACE inhibitors, such as:
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A long-acting ACE inhibitor with a different metabolic profile.
Quinapril: An ACE inhibitor with a unique pharmacokinetic profile and longer duration of action.
Uniqueness of this compound
This compound’s uniqueness lies in its deuterated form, which allows for more detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms provides stability and can help in tracing the drug’s behavior in the body more accurately.
特性
分子式 |
C9H15NO3S |
|---|---|
分子量 |
224.33 g/mol |
IUPAC名 |
(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i2D2,3D2,4D2,7D |
InChIキー |
FAKRSMQSSFJEIM-CTRZRDPSSA-N |
異性体SMILES |
[2H][C@]1(C(C(C(N1C(=O)[C@H](C)CS)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O |
正規SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




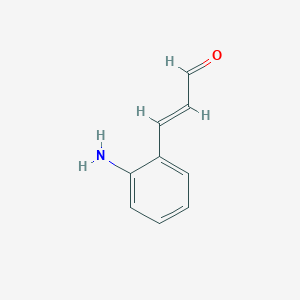
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
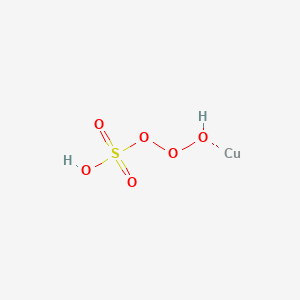

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
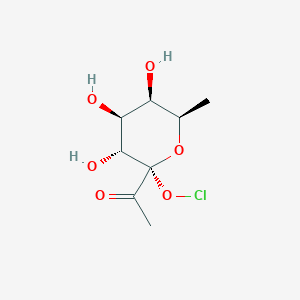
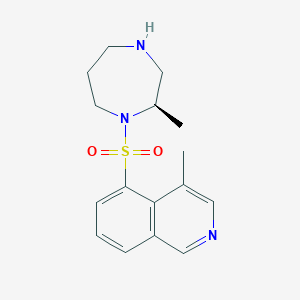
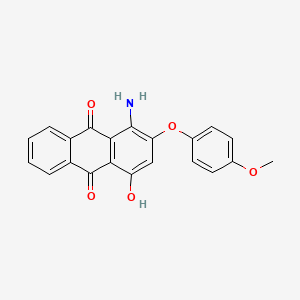


![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
